molecular formula C25H20N4O5S2 B2884477 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 361480-65-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2884477
CAS No.: 361480-65-1
M. Wt: 520.58
InChI Key: FGKHPUNUWKPGAZ-UHFFFAOYSA-N
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Description

“4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic compound that features multiple functional groups, including a benzamide, a thiazole, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiazole ring through a cyclization reaction.
  • Introduction of the nitrophenyl group via nitration.
  • Coupling of the benzamide moiety with the thiazole derivative.
  • Sulfonylation to attach the dihydroisoquinoline group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur at the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: Investigation into its potential as a pharmacophore for new therapeutic agents.

    Biochemical Probes: Use as a probe to study biological pathways.

Medicine

    Anticancer Agents: Potential evaluation as an anticancer compound due to its structural complexity.

    Antimicrobial Agents: Exploration of its efficacy against various microbial strains.

Industry

    Polymer Science: Incorporation into polymers to enhance their properties.

    Electronics: Use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2-nitrophenyl)thiazol-2-yl)benzamide

Uniqueness

The presence of the nitrophenyl group and the specific positioning of functional groups make “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” unique. This uniqueness could translate to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S2/c30-24(27-25-26-23(16-35-25)19-6-3-7-21(14-19)29(31)32)18-8-10-22(11-9-18)36(33,34)28-13-12-17-4-1-2-5-20(17)15-28/h1-11,14,16H,12-13,15H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKHPUNUWKPGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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